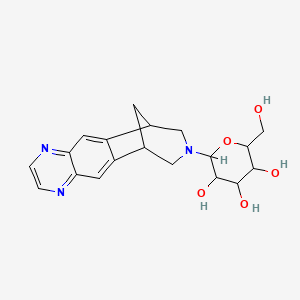

Varenicline N-Glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Varenicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), approved as a first-line pharmacotherapy for smoking cessation . Its mechanism involves mimicking nicotine’s effects to alleviate withdrawal symptoms while blocking nicotine’s reinforcing properties by preventing full receptor activation . Preclinical studies demonstrate that varenicline stimulates dopamine release at 40–60% of nicotine’s efficacy, reducing self-administration in animal models . Standard dosing involves a 12-week regimen, though extended use (up to 24 weeks) is safe and effective .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Varenicline N-Glucoside involves the glycosylation of varenicline. This process typically requires the activation of the glucose molecule, which can be achieved using various reagents such as trichloroacetimidates or thioglycosides. The reaction is usually carried out in the presence of a catalyst like silver triflate or boron trifluoride etherate under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Varenicline N-Glucoside can undergo various chemical reactions, including:

Oxidation: The glucose moiety can be oxidized to form glucuronic acid derivatives.

Reduction: Reduction reactions can target the glucose moiety or the varenicline core.

Substitution: Nucleophilic substitution reactions can occur at the glucose moiety or the nitrogen atoms in the varenicline structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Glucuronic acid derivatives.

Reduction: Reduced forms of the glucose moiety or varenicline.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Varenicline N-Glucoside is a compound that interacts with nicotinic acetylcholine receptors and impacts various biochemical and cellular processes. It is similar to varenicline, a prescription medication designed to treat smoking addiction .

Scientific Research Applications

- Smoking Cessation Varenicline, a similar compound, is effective in smoking cessation programs for achieving long-term abstinence . Varenicline is a partial agonist of the alpha-4 beta-2 neuronal nicotinic acetylcholine receptor, showing high selectivity for this receptor subclass . It competitively inhibits nicotine's ability to bind to and activate the alpha-4 beta-2 receptor and exerts mild agonistic activity, which helps to ease withdrawal symptoms .

- Dosage Effects The effects of this compound vary with different dosages in animal models. Lower doses effectively reduce nicotine cravings and withdrawal symptoms by modulating nicotinic acetylcholine receptor activity.

- Target of Action this compound primarily targets the nicotinic acetylcholine receptors (nAChRs) alpha4/beta2 subtype, alpha3/beta4, and weakly on alpha3beta2 and alpha6-containing receptors, and alpha7-receptors.

- Biochemical Properties this compound interacts with nicotinic acetylcholine receptors, particularly the alpha4/beta2 subtype and modulates the activity of nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and neuronal activity.

- Clinical Trial Results A trial involving 300 patients showed that varenicline significantly improved continuous abstinence rates compared to a placebo group . Another study showed that smokers with diabetes might attain as much benefit as other smokers included in the trials .

- Adverse reactions Nausea, insomnia, abnormal dreams, anxiety, and irritability were reported at higher frequency among patients in the varenicline vs placebo .

- Vanin-1 Enzyme Inhibition Novel heterocyclic compounds, including this compound, act as inhibitors of the Vanin-1 enzyme. Vanin-1 is a cell surface-associated protein expressed in the kidney, liver, and small intestine, with its expression up-regulated under inflammatory and oxidative stress conditions . Vanin-1 is implicated in multiple renal disorders, cardiovascular diseases, and certain cancers .

Mechanism of Action

Varenicline N-Glucoside exerts its effects by binding to nicotinic acetylcholine receptors in the brain. It acts as a partial agonist at these receptors, which helps to reduce nicotine cravings and withdrawal symptoms. The glucose moiety may influence the compound’s absorption, distribution, metabolism, and excretion, potentially leading to different pharmacokinetic profiles compared to varenicline .

Comparison with Similar Compounds

Nicotine Replacement Therapy (NRT)

Varenicline demonstrates superior efficacy to NRT in smoking cessation. A 12-week open-label study reported 56% abstinence rates for varenicline versus 43% for combination NRT (OR 1.70, 95% CI 1.26–2.28) . Heavy smokers using varenicline achieved 42.9% cessation at 6 months, significantly outperforming NRT . Fast-acting NRT (e.g., gums, sprays) may better address acute cravings when paired with varenicline .

Table 1: Efficacy of Varenicline vs. NRT

| Parameter | Varenicline | NRT | Study Reference |

|---|---|---|---|

| 12-week abstinence rate | 56% | 43% | |

| 6-month abstinence rate | 42.9% | Lower | |

| Nausea incidence | 37% | 10% |

Bupropion

Bupropion, a norepinephrine-dopamine reuptake inhibitor, is less effective than varenicline. Pooled analyses show varenicline’s abstinence rates are significantly higher than bupropion’s (e.g., 28.0% vs. 13.5% at 52 weeks) . In clinical settings, varenicline combined with motivational interviewing outperformed bupropion .

Table 2: Varenicline vs. Bupropion

| Parameter | Varenicline | Bupropion | Study Reference |

|---|---|---|---|

| 52-week abstinence rate | 28.0% | 13.5% | |

| Mechanism | α4β2 partial agonist | Dopamine reuptake inhibitor | |

| Common adverse events | Nausea (37%) | Insomnia, dry mouth |

Cytisine and Novel Partial Agonists

Cytisine, a plant-based α4β2 nAChR partial agonist, has a similar mechanism to varenicline but shorter half-life, requiring frequent dosing . Novel bispidine compounds (e.g., BPC, BMSP) show promise as selective α4β2 agonists with reduced side effects. In vitro, BPC and BMSP partially activate α4β2 receptors but exhibit lower efficacy than varenicline .

Table 3: Varenicline vs. Cytisine and Bispidines

| Compound | α4β2 Efficacy vs. Nicotine | Key Differentiator | Study Reference |

|---|---|---|---|

| Varenicline | 45% | Robust α7 nAChR modulation | |

| Cytisine | ~60% | Short half-life | |

| BPC | 30–40% | Minimal α7 activity |

Pharmacokinetic Comparisons of Varenicline Formulations

Varenicline tartrate, oxalate, and salicylate salts exhibit bioequivalent pharmacokinetics. A study comparing tartrate and oxalate formulations found identical AUC (1,236 vs. 1,244 ng·h/mL) and Cmax (22.3 vs. 22.4 ng/mL) . Similarly, orally disintegrating salicylate films showed comparable bioavailability to tartrate tablets .

Table 4: Pharmacokinetic Profiles of Varenicline Salts

| Formulation | AUC (ng·h/mL) | Cmax (ng/mL) | Reference |

|---|---|---|---|

| Varenicline tartrate | 1,236 | 22.3 | |

| Varenicline oxalate | 1,244 | 22.4 | |

| Varenicline salicylate | 1,198 | 21.9 |

Biological Activity

Varenicline N-Glucoside is a derivative of varenicline, a well-established pharmacological agent primarily used for smoking cessation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.

Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are critical in mediating the effects of nicotine. The mechanism involves:

- Competitive Inhibition : Varenicline competes with nicotine for binding to nAChRs, thereby reducing nicotine's rewarding effects and withdrawal symptoms.

- Partial Agonism : While it activates these receptors, it does so to a lesser extent than nicotine, which helps mitigate cravings without producing the full effects of nicotine .

Recent studies indicate that this compound may exhibit similar properties, potentially influencing receptor activity and contributing to its biological effects.

2. Pharmacokinetics and Metabolism

Varenicline is primarily metabolized in the liver, with less than 10% undergoing metabolism before excretion. The major metabolic pathways include:

- Glucuronidation : A minor pathway where varenicline is conjugated to glucuronic acid.

- Oxidation and N-formylation : Other metabolic routes leading to various metabolites .

The presence of glucosides like this compound suggests that they may have altered pharmacokinetic profiles compared to their parent compound.

3. Efficacy in Smoking Cessation

Varenicline has been extensively studied for its efficacy in smoking cessation. A pooled analysis of clinical trials revealed:

| Study Duration | Varenicline Group | Placebo Group | Odds Ratio (95% CI) |

|---|---|---|---|

| Weeks 9-12 | 43.8% | 24.8% | 2.36 (1.47–3.79) |

| Weeks 9-24 | 27.5% | 14.4% | 2.25 (1.27–4.00) |

| Weeks 9-52 | 18.4% | 10.1% | 2.00 (0.90–4.49) |

These results indicate a significant increase in quit rates among participants treated with varenicline compared to placebo .

4. Case Studies and Clinical Observations

Several case studies have documented the effects of varenicline and its derivatives on various populations:

- Diabetic Smokers : A study involving smokers with diabetes showed that varenicline was effective and well-tolerated, with similar adverse event profiles to non-diabetic smokers .

- Neuropsychiatric Events : Concerns regarding neuropsychiatric side effects were examined in large observational studies, suggesting that while risks exist, they are comparable to other smoking cessation aids .

5. Potential Therapeutic Applications

Emerging research suggests that this compound may also possess immunomodulatory properties, enhancing immune responses in certain contexts:

Q & A

Basic Research Questions

Q. What validated analytical methodologies are recommended for quantifying Varenicline N-Glucoside in biological matrices, and how can their accuracy be optimized?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity and specificity. Validation should follow FDA/EMA guidelines, including parameters like precision (intra-day/inter-day CV <15%), recovery (>80%), and lower limits of quantification (LLOQ) tailored to expected physiological concentrations. Calibration curves using isotopically labeled internal standards (e.g., deuterated this compound) minimize matrix effects . Cross-validation with orthogonal techniques like ELISA ensures reproducibility .

Q. How can researchers isolate and characterize this compound from complex biological samples?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges efficiently isolates polar metabolites. Post-extraction, structural elucidation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirms the glucoside moiety. Fragmentation patterns (e.g., neutral loss of 162 Da for hexose) and comparative retention times with synthetic standards are critical .

Advanced Research Questions

Q. What experimental models best elucidate the enzymatic kinetics of this compound formation, and how can inter-laboratory variability be addressed?

- Methodological Answer : Use recombinant UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A4, UGT2B7) in vitro to identify primary metabolic pathways. Kinetic parameters (Km, Vmax) should be derived from Michaelis-Menten plots under standardized conditions (pH 7.4, 37°C). Inter-laboratory variability is minimized by adhering to NIH preclinical guidelines, including detailed reporting of enzyme sources, incubation times, and co-factor concentrations .

Q. How do genetic polymorphisms in UGT enzymes influence interindividual variability in this compound pharmacokinetics?

- Methodological Answer : Genotype-phenotype association studies in diverse cohorts (e.g., CYP2A6/UGT1A4 variants) coupled with pharmacokinetic modeling (NONMEM) quantify metabolic disparities. Population pharmacokinetic analyses should stratify participants by UGT activity scores and adjust for covariates like age, renal function, and concurrent medications .

Q. Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported half-life (t½) values of this compound across studies?

- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria (e.g., studies using LC-MS/MS, standardized dosing). Evaluate confounding variables: renal/hepatic impairment, sampling timepoints, and assay sensitivity. Sensitivity analyses (e.g., leave-one-out) identify outlier studies, while mixed-effects models account for heterogeneity .

Q. What strategies mitigate batch-to-batch variability in synthesizing reference-grade this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, optimizing reaction parameters (temperature, solvent purity) via design-of-experiments (DoE). Post-synthesis, validate purity (>98%) via orthogonal methods (HPLC-UV, NMR). Collaborative trials across labs using identical protocols enhance reproducibility .

Q. Experimental Design Considerations

Q. What parameters are critical when designing longitudinal studies to assess this compound accumulation in chronic dosing regimens?

- Methodological Answer : Include staggered sampling intervals (0–72 hours post-dose) to capture elimination phases. Monitor renal clearance via 24-hour urine collection and serum creatinine-adjusted glomerular filtration rate (eGFR). Control for dietary factors (e.g., grapefruit juice inhibiting UGTs) and use pharmacokinetic compartmental modeling to predict steady-state concentrations .

Q. How can in vitro-in vivo extrapolation (IVIVE) models improve predictions of this compound’s tissue distribution?

- Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with tissue-specific UGT expression data and partition coefficients (logP). Validate models against radiolabeled tissue distribution studies in preclinical species. Adjust for species differences in protein binding and blood-to-plasma ratios .

Q. Tables for Methodological Reference

| Parameter | LC-MS/MS | ELISA |

|---|---|---|

| Sensitivity (LLOQ) | 0.1 ng/mL | 1.0 ng/mL |

| Throughput | Moderate (20 samples/day) | High (100 samples/day) |

| Cost per Sample | 50–100 | 10–20 |

| Key Advantage | Structural specificity | High throughput |

Table 1: Comparison of analytical methods for quantifying this compound .

Q. Key Recommendations for Rigorous Research

- Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .

- Report raw data and analytical workflows in supplemental materials to enhance reproducibility .

- Use standardized ontologies (e.g., BRENDA for enzyme kinetics) to facilitate cross-study comparisons .

Properties

Molecular Formula |

C19H23N3O5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2 |

InChI Key |

DVIDZVKOJXFIIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.